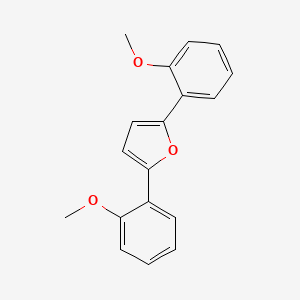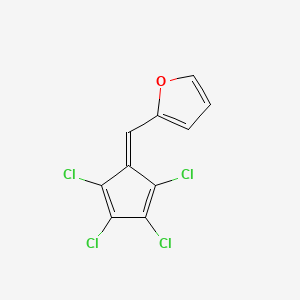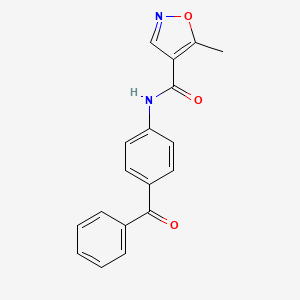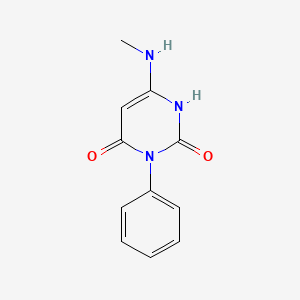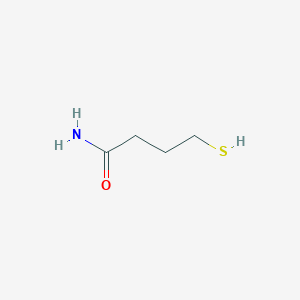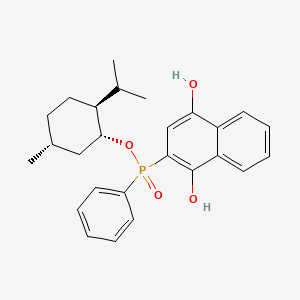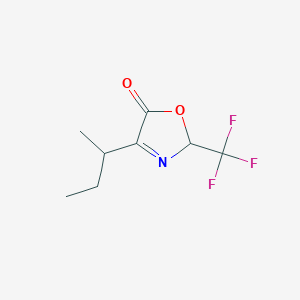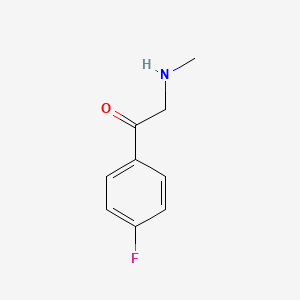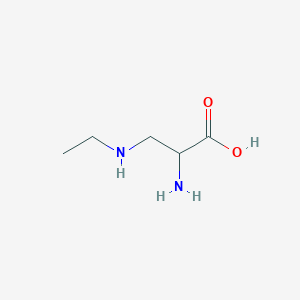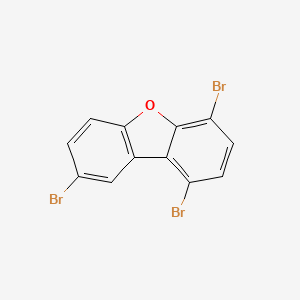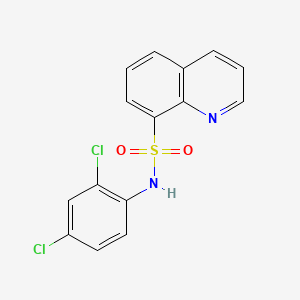
4-Bromo-2-methyl-3-(phenylsulfanyl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-methyl-3-(phenylthio)-1H-indole is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a bromine atom, a methyl group, and a phenylthio group attached to the indole core, making it a unique and interesting molecule for various scientific studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methyl-3-(phenylthio)-1H-indole typically involves multi-step organic reactions. One common method starts with the bromination of 2-methylindole to introduce the bromine atom at the 4-position. This is followed by the introduction of the phenylthio group through a nucleophilic substitution reaction. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran and catalysts such as palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques like recrystallization or chromatography to ensure high purity.
化学反応の分析
Types of Reactions
4-Bromo-2-methyl-3-(phenylthio)-1H-indole can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in the presence of suitable solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrogenated indole derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
科学的研究の応用
4-Bromo-2-methyl-3-(phenylthio)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of 4-Bromo-2-methyl-3-(phenylthio)-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The phenylthio group can enhance the compound’s ability to penetrate cell membranes, while the bromine atom can participate in halogen bonding interactions with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
2-Methyl-3-(phenylthio)-1H-indole: Lacks the bromine atom at the 4-position.
4-Bromo-2-methyl-1H-indole: Lacks the phenylthio group at the 3-position.
4-Bromo-3-(phenylthio)-1H-indole: Lacks the methyl group at the 2-position.
Uniqueness
4-Bromo-2-methyl-3-(phenylthio)-1H-indole is unique due to the presence of all three substituents (bromine, methyl, and phenylthio) on the indole core. This combination of substituents can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable molecule for various research applications.
特性
CAS番号 |
628736-41-4 |
|---|---|
分子式 |
C15H12BrNS |
分子量 |
318.2 g/mol |
IUPAC名 |
4-bromo-2-methyl-3-phenylsulfanyl-1H-indole |
InChI |
InChI=1S/C15H12BrNS/c1-10-15(18-11-6-3-2-4-7-11)14-12(16)8-5-9-13(14)17-10/h2-9,17H,1H3 |
InChIキー |
URBVJGSRPYASQX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(N1)C=CC=C2Br)SC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


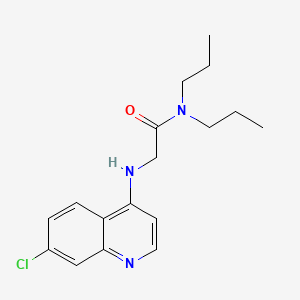
![1-[(2R)-oxolan-2-yl]-2-(quinolin-3-ylmethylsulfanyl)ethanone](/img/structure/B15211078.png)
